molecular formula C19H37F2O6P B12371044 Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester

Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester

Cat. No.: B12371044
M. Wt: 430.5 g/mol
InChI Key: FNESAIQQDLSXRX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester is a structurally complex derivative of hexadecanoic acid (palmitic acid). Its unique features include:

  • 2,2-Difluoro substitution on the ethyl backbone, improving metabolic stability and chemical inertness.
  • Stereospecific (R)-configuration, which may influence biological interactions.

Properties

Molecular Formula

C19H37F2O6P

Molecular Weight

430.5 g/mol

IUPAC Name

[(2R)-1,1-difluoro-3-phosphonooxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C19H37F2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)27-17(19(20)21)16-26-28(23,24)25/h17,19H,2-16H2,1H3,(H2,23,24,25)/t17-/m1/s1

InChI Key

FNESAIQQDLSXRX-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COP(=O)(O)O)C(F)F

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PPAR modulators involves complex organic synthesis techniques. For instance, the preparation of PPAR-gamma agonists often involves the use of heterocyclic scaffolds. These compounds are synthesized through multi-step reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of PPAR modulators is scaled up from laboratory synthesis. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: PPAR modulators undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure to enhance their biological activity and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis of PPAR modulators include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions vary depending on the desired modification but often involve specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from these reactions are typically the active PPAR modulators, which are then tested for their efficacy in biological systems. These products are characterized by their ability to bind to PPAR receptors and modulate gene expression .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Substituents Solubility Stability Biological Activity
Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester Phosphonooxymethyl, 2,2-difluoro Amphiphilic (moderate water solubility) High (C-F bonds resist hydrolysis/oxidation) Potential prodrug, enhanced cellular uptake
Hexadecanoic acid methyl ester (Methyl palmitate) Methyl ester Highly hydrophobic Moderate Cytotoxic in cancer cell lines
Hexadecanoic acid ethyl ester Ethyl ester Hydrophobic Moderate Cytotoxicity reported in HeLa and 4T1 cells
Hexadecanoic acid 2,3-dihydroxypropyl ester (monoacylglycerol) Glycerol backbone Moderate (hydroxyl groups enhance polarity) Low (prone to enzymatic cleavage) Nutritional/emulsifying roles

Physicochemical Properties

  • Solubility: The phosphonooxymethyl group introduces polar characteristics, making the compound more water-soluble than methyl or ethyl esters. For example, methyl hexadecanoate is "very hydrophobic" and "practically insoluble in water" , whereas the target compound’s amphiphilicity may enhance bioavailability.
  • Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. This contrasts with glycerol-based esters (e.g., hexadecanoic acid 2,3-dihydroxypropyl ester), which degrade more readily due to labile hydroxyl groups .

Industrial and Regulatory Considerations

  • Pharmaceutical Use : The compound’s design suggests applications in drug delivery, leveraging its prodrug capability and stability. Methyl and ethyl esters, in contrast, are more common in biofuels or cosmetics .
  • Regulatory Challenges: Fluorinated compounds face scrutiny under regulations like the EU’s REACH, which classifies certain perfluorinated acids as substances of very high concern (SVHC) .

Biological Activity

Hexadecanoic acid (R)-2,2-difluoro-1-phosphonooxymethyl-ethyl ester, also known as ethyl hexadecanoate or ethyl palmitate, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : Ethyl hexadecanoate
  • Molecular Formula : C18H36O2
  • Molecular Weight : 284.4772 g/mol
  • CAS Registry Number : 628-97-7
  • Structure :
C18H36O2 Hexadecanoic acid \text{C}_{18}\text{H}_{36}\text{O}_{2}\quad \text{ Hexadecanoic acid }

Biological Activity Overview

Hexadecanoic acid derivatives have been studied for various biological activities, including:

  • Anti-inflammatory Effects :
    • Studies have shown that hexadecanoic acid exhibits significant anti-inflammatory properties. For instance, an in vitro study assessed its effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The results indicated that hexadecanoic acid could effectively inhibit NO production without affecting cell viability at concentrations ranging from 1 to 100 μg/mL .
  • Antibacterial and Antifungal Potency :
    • Hexadecanoic acid has demonstrated antibacterial and antifungal activities. Research highlighted its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents .
  • Phytochemical Composition :
    • The compound is often found in extracts from various plants, where it contributes to the overall bioactivity of these extracts. For example, hexane and ethyl acetate extracts containing hexadecanoic acid were evaluated for their phytochemical profiles and biological activities .

Case Study 1: In Vitro Anti-inflammatory Activity

A study published in MDPI examined the anti-inflammatory properties of different extracts containing fatty acids, including hexadecanoic acid. The ethyl acetate extract showed the highest inhibition of NO production compared to other extracts, indicating the potential of hexadecanoic acid as a therapeutic agent for inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of fatty acids, hexadecanoic acid was identified as a key component responsible for antibacterial activity against specific strains of bacteria and fungi. This suggests its utility in food preservation and medicinal applications .

Data Summary Table

Property Value/Description
IUPAC NameEthyl hexadecanoate
Molecular FormulaC18H36O2
Molecular Weight284.4772 g/mol
CAS Registry Number628-97-7
Biological ActivitiesAnti-inflammatory, Antimicrobial
SourcesFound in fruits and alcoholic beverages

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